Benzyl hexacosanoate
Description
Benzyl hexacosanoate (C₃₃H₅₈O₂, molecular weight 486.7 g/mol) is a long-chain fatty acid ester formed by the condensation of benzyl alcohol and hexacosanoic acid (C26:0). It is naturally found in the epicuticular waxes of jojoba (Simmondsia chinensis) leaves, where it contributes to the plant’s hydrophobic barrier . Structurally, it consists of a benzyl group (aromatic ring with a –CH₂– moiety) linked to a saturated 26-carbon aliphatic chain via an ester bond. This compound is synthesized via acid-catalyzed esterification, typically using sulfuric acid (H₂SO₄) under controlled heating (80°C for 1 hour) . Its identification in natural extracts is facilitated by gas chromatography-mass spectrometry (GC-MS), with characteristic molecular ion peaks at m/z 486 (M⁺, 0.2% relative intensity) and fragmentation patterns dominated by the benzyl group (m/z 91, 100% intensity) .
Properties
CAS No. |
104899-67-4 |
|---|---|
Molecular Formula |
C33H58O2 |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
benzyl hexacosanoate |
InChI |
InChI=1S/C33H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-30-33(34)35-31-32-28-25-24-26-29-32/h24-26,28-29H,2-23,27,30-31H2,1H3 |
InChI Key |
CNQDGFDWQZTKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl hexacosanoate can be synthesized through esterification, where benzyl alcohol reacts with hexacosanoic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Hydrolysis
Benzyl hexacosanoate can undergo hydrolysis in the presence of water and a catalyst, such as an acid or a base. The hydrolysis reaction breaks the ester bond, resulting in the formation of benzyl alcohol and hexacosanoic acid.
The rate and extent of conversion during hydrolysis are influenced by factors such as temperature, concentration, and pH. The reaction can be catalyzed under both acidic and basic conditions.
Formation and Occurrence
This compound is synthesized through esterification reactions, with the most common method being direct esterification. The reaction typically requires temperatures around 150-200 °C and may involve refluxing for several hours to achieve high yields. this compound has been reported in natural sources such as Eucalyptus globulus and epicuticular waxes of beech (Fagus sylvatica) .
Other Reactions
As a benzyl ester, this compound shares reactivity with benzyl alcohol.
3.1. Oxidation: Alkyl side chains are activated towards oxidation at the benzylic position . When heated with aqueous potassium permanganate () under acidic conditions, alkylbenzenes are oxidized to benzoic acids if the alkyl group contains at least one hydrogen at the benzylic position .
3.2. Reactions of Benzyl Alcohol: Benzyl alcohol is present in indoor atmospheres and reacts with OH radicals and undergoes oxidation . The reaction proceeds by H-abstraction from the group and addition to the ipso and ortho positions of the aromatic ring .
3.3. Radical Reactions: Benzyl radicals can self-react to form phenanthrene and anthracene .
Reaction with Acetic Acid
Benzyl acetate, a related compound, can be produced from acetic acid () and using a strong acid cation exchange resin as a catalyst . A high yield of benzyl acetate (84.24%) can be achieved under optimal conditions: 25% (wt./wt.) catalyst to acetic acid, molar ratios of and of 2.0:2.25, reaction duration of 10 hours, and reaction temperature of 373 K .
Scientific Research Applications
Benzyl hexacosanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s interactions with biological membranes and enzymes are of interest in biochemical research.
Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of benzyl hexacosanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing benzyl alcohol and hexacosanoic acid. These products can then participate in various metabolic pathways, influencing cellular functions.
Comparison with Similar Compounds
Benzyl Esters with Varying Chain Lengths
Benzyl hexacosanoate belongs to a homologous series of benzyl esters with saturated fatty acids. Key analogues include:
- Benzyl tetracosanoate (C24:0 ester, MW 454.7 g/mol): Shorter chain length reduces hydrophobicity and melting point.
- Benzyl octacosanoate (C28:0 ester, MW 514.8 g/mol): Longer chain increases thermal stability and crystallinity.
- Benzyl triacontanoate (C30:0 ester, MW 542.8 g/mol): Enhanced lipophilicity but reduced solubility in organic solvents.
GC-MS Fragmentation Patterns :
| Compound | Molecular Ion (M⁺, m/z) | Key Fragments (m/z, rel. int.) |
|---|---|---|
| Benzyl tetracosanoate | 367 | 91 (100%), 108 (88%) |
| This compound | 486 | 91 (100%), 108 (85%) |
| Benzyl octacosanoate | 514 | 91 (100%), 108 (85%) |
All exhibit a dominant m/z 91 fragment (benzyl group), confirming their shared alcohol moiety.
Phenethyl Esters
2-Phenyl-ethyl-l-hexacosanoate (e.g., from jojoba wax) replaces benzyl alcohol with 2-phenylethanol. The additional –CH₂– group in the alcohol moiety increases molecular weight slightly (MW 500.7 g/mol) and may alter solubility due to steric effects .
Esters of Hexacosanoic Acid with Different Alcohols
Methyl Hexacosanoate (C₂₇H₅₄O₂, MW 410.7 g/mol)
- Synthesis: Esterification of hexacosanoic acid with methanol, often using deuterated variants (e.g., hexacosanoic acid-12,12,13,13-d₄) for analytical standards .
- Requires co-solvents like ethanol for dissolution in buffers .
- Applications : Used as a reference standard in GC-MS analysis of bee wax and lipidomics .
Benzyl Benzoate (C₁₄H₁₂O₂, MW 212.24 g/mol)
- Structure : Aromatic ester (benzoic acid + benzyl alcohol).
- Properties: Lower molecular weight and higher volatility compared to this compound.
- Applications: Laboratory reagent, pharmaceutical excipient, and miticide.
Physicochemical and Functional Differences
| Property | This compound | Methyl Hexacosanoate | Benzyl Benzoate |
|---|---|---|---|
| Molecular Weight | 486.7 g/mol | 410.7 g/mol | 212.24 g/mol |
| Solubility | Lipophilic, organic solvents | Limited in water, soluble in ethanol | Soluble in ethanol, ether |
| Melting Point | High (crystalline wax) | -20°C (storage) | 18–21°C |
| Applications | Plant wax component | Analytical standard | Lab reagent, pharmaceuticals |
| Toxicity Profile | Likely low volatility; hydrolyzes to benzyl alcohol (toxic) | Low acute toxicity | Skin irritant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
